molecular formula C10H14N4O B13202419 N-(pyrimidin-2-yl)piperidine-4-carboxamide

N-(pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B13202419
M. Wt: 206.24 g/mol
InChI Key: YPZGRGSWLCFJJN-UHFFFAOYSA-N
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Description

N-(pyrimidin-2-yl)piperidine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound consists of a piperidine ring attached to a pyrimidine moiety, with a carboxamide functional group. The presence of these functional groups and the heterocyclic nature of the compound contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-2-yl)piperidine-4-carboxamide typically involves the reaction of pyrimidine derivatives with piperidine-4-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrimidine and piperidine moieties . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-2-yl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(pyrimidin-2-yl)piperidine-4-carboxylic acid, while reduction can produce N-(pyrimidin-2-yl)piperidine-4-amine .

Scientific Research Applications

N-(pyrimidin-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of protein kinase B (Akt), the compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation. This inhibition disrupts the signaling pathways that promote cell survival, proliferation, and metabolism, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyrimidin-2-yl)piperidine-4-carboxamide stands out due to its balanced chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

N-pyrimidin-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C10H14N4O/c15-9(8-2-6-11-7-3-8)14-10-12-4-1-5-13-10/h1,4-5,8,11H,2-3,6-7H2,(H,12,13,14,15)

InChI Key

YPZGRGSWLCFJJN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)NC2=NC=CC=N2

Origin of Product

United States

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